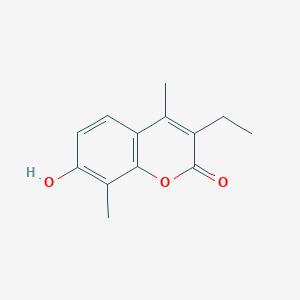

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXXGLPSRSIGOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419880 |

Source

|

| Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-15-2 |

Source

|

| Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, with the CAS number 31575-15-2, is a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone secondary metabolites found in various plants, and they form the core structure of numerous synthetic compounds with a wide range of biological activities. The 7-hydroxycoumarin scaffold, in particular, is a recurring motif in molecules with interesting pharmacological properties, making its derivatives, such as the topic compound, attractive targets for synthesis and biological evaluation in the context of drug discovery.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications. As specific experimental data for this compound is limited in publicly available literature, this guide integrates established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 31575-15-2 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| SMILES Code | O=C1C(CC)=C(C)C2=C(O1)C(C)=C(O)C=C2 | [1] |

Synthesis of this compound

The most established and versatile method for the synthesis of coumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors are 2,5-dimethylresorcinol and ethyl 2-ethylacetoacetate.

Reaction Scheme

Caption: Pechmann condensation for the synthesis of the target coumarin.

Causality Behind Experimental Choices

The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of steps: transesterification of the phenol with the β-ketoester, intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and subsequent dehydration to form the pyrone ring. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl groups of the β-ketoester, thereby activating them for both transesterification and the intramolecular cyclization. The reaction is typically heated to overcome the activation energy barriers for these steps.

Detailed Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of this compound based on established Pechmann condensation procedures for similar substrates[2][3].

Materials:

-

2,5-Dimethylresorcinol

-

Ethyl 2-ethylacetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylresorcinol (1 equivalent).

-

Addition of β-Ketoester: To the flask, add ethyl 2-ethylacetoacetate (1.1 equivalents).

-

Cooling: Place the reaction flask in an ice bath and allow the mixture to cool to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should be exothermic, and a color change is expected.

-

Reaction: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis of the target coumarin.

Potential Biological Applications and Mechanism of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit one or more of the following biological effects:

-

Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key structural feature that can contribute to antioxidant activity by scavenging free radicals.

-

Anti-inflammatory Effects: Many coumarin derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes or signaling pathways.

-

Enzyme Inhibition: The coumarin scaffold can act as a privileged structure for the design of enzyme inhibitors. For instance, some coumarins are known to inhibit enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases.

-

Antimicrobial Activity: A significant number of synthetic and natural coumarins have demonstrated activity against a range of bacteria and fungi[4].

Hypothetical Experimental Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)

To evaluate the potential antioxidant activity of this compound, a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol at a concentration of 1 mg/mL. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations to be tested.

-

Assay: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank).

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: Workflow for the in vitro DPPH radical scavenging assay.

Conclusion

This compound represents an interesting, yet underexplored, member of the 7-hydroxycoumarin family. Its synthesis is readily achievable through the well-established Pechmann condensation. While specific biological data for this compound is lacking, the known pharmacological profile of related 7-hydroxycoumarins suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such studies.

References

-

Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

-

Naveen, S., Lokanath, N. K., & Kumar, M. A. (2020). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Chemical Data Collections, 28, 100425. [Link]

-

LookChem. (n.d.). Cas 607-97-6,Ethyl 2-ethylacetoacetate. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

-

Patil, S. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antibacterial activities of novel 4-hydroxy-, 7-hydroxy- and 3-carboxycoumarin derivatives. Molecules, 17(5), 5713–5732. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and antibacterial activities of new coumarin derivatives. BioMed Research International, 2016, 9085739. [Link]

-

Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & El-Gohary, N. S. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 6101359. [Link]

-

Fathima, A., & Krithiga, T. (2018). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(3), 297-303. [Link]

-

Hamdi, N., & Lidrissi, C. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]

-

JETIR. (2023, October). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]

-

Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., Litvinov, I. A., & Mironov, V. F. (2003). Synthesis of 3-substituted 7-hydroxy-4-methylcoumarins. Russian Chemical Bulletin, 52(10), 2235–2239. [Link]

-

Mohammed, M. J., & Al-Masoudi, N. A. (2018). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 34(5), 2392–2402. [Link]

-

PubChemLite. (n.d.). 3-ethyl-7-hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride. Retrieved January 31, 2026, from [Link]

-

PubChemLite. (n.d.). Chromone, 3-ethyl-7-hydroxy-2-methyl-8-(anilinomethyl)-, hydrochloride. Retrieved January 31, 2026, from [Link]

-

PubChemLite. (n.d.). 3-ethyl-7-hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Quantum Yield of 7-Hydroxycoumarin Derivatives

The following guide details the photophysics, measurement protocols, and structural optimization of 7-hydroxycoumarin (7-HC) derivatives.

Content Type: Technical Whitepaper | Audience: Senior Scientists & Drug Developers

Executive Summary

7-Hydroxycoumarin (Umbelliferone) and its derivatives (e.g., 4-methylumbelliferone) are the backbone of fluorogenic enzyme assays and ratiometric pH sensing.[1] However, their fluorescence quantum yield (

This guide moves beyond simple data listing to explain the causality of fluorescence efficiency. It provides a validated protocol for measuring

Part 1: Photophysical Fundamentals & The ESPT Mechanism[2]

The quantum yield of 7-HC derivatives is strictly dependent on the protonation state of the 7-hydroxyl group. Unlike many fluorophores where the environment merely shifts the emission wavelength (

The "Photoacid" Phenomenon

In the ground state (

-

In Basic Media (pH > 8): The molecule is already deprotonated. Direct excitation of the anion leads to highly efficient emission (

). -

In Neutral Water (pH 7): The molecule is protonated in the ground state. Upon excitation, it undergoes ultrafast ESPT to the solvent (water), forming the excited anion, which then emits. This process is efficient, maintaining a high

. -

In Aprotic Solvents (e.g., Acetonitrile, DMSO): ESPT is blocked. The neutral species emits from a locally excited (LE) state, which often suffers from lower quantum efficiency (

) due to efficient non-radiative decay pathways.

Mechanism Visualization

The following Jablonski diagram illustrates the ESPT pathway that defines the quantum yield.

Caption: Figure 1. The ESPT cycle.[2] High quantum yield in water is achieved because the excited neutral form rapidly deprotonates to the highly emissive anion.

Part 2: Quantitative Data & SAR Analysis

Quantum Yield Reference Table

The values below represent the most reliable data points for calibration. Note the drastic drop in QY for the neutral form in aprotic solvents compared to the anionic form in water.

| Compound | Solvent / Condition | Quantum Yield ( | Notes | ||

| Umbelliferone (7-HC) | Water (pH 10) | 367 | 455 | 0.91 | Anionic Form [1] |

| Water (pH 5.5) | 325 | 455 | 0.81 | ESPT Active [1] | |

| Methanol | 325 | 390 | 0.08 | ESPT Inefficient [2] | |

| 4-Methylumbelliferone (4-MU) | 0.1 M Phosphate (pH 10) | 360 | 450 | 0.63 | Standard Reference [3] |

| Ethanol | 320 | 380 | 0.60–0.70 | Varies w/ water content | |

| Inhibitor 7 (3-Phenyl-7-HC) | PBS (pH 7.4) | 355 | 455 | 0.32 | Rigid structure [4] |

| 6-Fluoro-7-HC-3-carboxamide | PBS (pH 7.4) | 405 | 460 | 0.84 | EWG stabilizes anion [5] |

Structure-Activity Relationships (SAR)

Modifying the coumarin scaffold affects the ICT efficiency and non-radiative decay rates.

Caption: Figure 2. Strategic modification sites. Position 3 controls electronic tuning; Position 7 controls environmental sensitivity.

Part 3: Experimental Protocol (The Comparative Method)

Objective: Determine the

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.5 M

( -

Solvent: Spectroscopic grade Ethanol or PBS (must match application).

-

Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Methodology

-

Absorbance Tuning: Prepare 5 dilutions of the sample and 5 dilutions of the standard.

-

Critical: The absorbance at the excitation wavelength (

) must be kept below 0.1 OD (ideally 0.02–0.[1]08) to avoid inner-filter effects.

-

-

Acquisition:

-

Calculation:

-

Plot Integrated Fluorescence (

) vs. Absorbance ( -

Calculate the slope (

) for the sample and the standard. -

Apply the comparative equation:

-

Where

Part 4: Applications in Drug Development

Fluorogenic Enzyme Assays (Prodrug Strategy)

7-HC derivatives are non-fluorescent when the 7-hydroxyl is functionalized (e.g., glycosylated or esterified) because the ICT pathway is blocked.

-

Mechanism: Enzyme (e.g., sulfatase, glucuronidase) cleaves the masking group

Free 7-HC is released -

Optimization: For intracellular assays, use derivatives with lower pKa (e.g., 6,8-difluoro-7-hydroxycoumarin, pKa ~4.9) to ensure full deprotonation (maximum QY) at cytosolic pH (7.2).

Ratiometric Sensing

By exploiting the distinct excitation spectra of the neutral (325 nm) and anionic (370 nm) forms, 7-HC derivatives serve as self-calibrating pH sensors.

-

Protocol: Excite sequentially at 325 nm and 370 nm; collect emission at 450 nm. The ratio

correlates linearly with pH, independent of probe concentration.

References

-

Zhang, J., et al. (2011).[3] "Fluorescence quantum yield and ionization constant of umbelliferone." Journal of Chemical, Environmental and Biological Engineering.

-

Taniguchi, M., & Lindsey, J. S. (2018).[5] "Database of Absorption and Fluorescence Spectra of >300 Common Compounds." Photochemistry and Photobiology.

-

BenchChem Application Note. "Measuring the Quantum Yield of Coumarin Derivatives."

-

Kok, et al. (2020). "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies."[6] Journal of Medicinal Chemistry.

-

Gao, T., et al. (2013). "Highly Fluorescent and Stable Coumarin Derivatives." RSC Advances.

Sources

The Antioxidant Architecture of Coumarins: Mechanistic Insights & Therapeutic Validation

Executive Summary

This technical guide provides a rigorous examination of coumarins (1,2-benzopyrones) as potent antioxidant scaffolds.[1][2] Moving beyond basic radical scavenging, we explore their dual-functionality as direct Reactive Oxygen Species (ROS) quenchers and indirect modulators of the Nrf2/Keap1 signaling axis. Designed for drug developers and application scientists, this document synthesizes Structure-Activity Relationships (SAR), validated experimental protocols, and translational insights to support the development of next-generation coumarin-based therapeutics.

Mechanistic Foundations: Beyond Hydrogen Transfer

The antioxidant efficacy of coumarins is not a singular event but a composite of three distinct chemical mechanisms. Understanding these is critical for rational drug design.

Direct Radical Scavenging (HAT vs. SET)

Coumarins neutralize free radicals primarily through two competitive pathways, governed by solvent polarity and substitution patterns:

-

Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar environments.[3] A phenolic hydroxyl group donates a hydrogen atom (

) to the radical (-

Key Driver: Bond Dissociation Enthalpy (BDE) of the O-H bond. Lower BDE correlates with higher efficacy.

-

-

Single Electron Transfer (SET): Prevalent in polar media. The coumarin donates an electron to the radical, followed by deprotonation.

-

Key Driver: Ionization Potential (IP).

-

Transition Metal Chelation

Coumarins bearing ortho-dihydroxy groups (catechols) effectively chelate transition metals like

Enzyme Inhibition

Specific coumarin derivatives inhibit ROS-generating enzymes, notably Xanthine Oxidase (XO) and Lipoxygenase (LOX) , thereby cutting off oxidative stress at the source.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of a coumarin derivative is strictly dictated by its substitution pattern. The following logic gate describes the "Antioxidant Warhead" requirements.

SAR Logic Table

| Structural Feature | Effect on Antioxidant Activity | Mechanistic Rationale |

| C-6/C-7 Dihydroxy (Catechol) | Critical Increase (+++) | Enables bidentate metal chelation and stabilizes phenoxy radicals via resonance. Example: Esculetin. |

| C-7/C-8 Dihydroxy | Critical Increase (+++) | Similar to C-6/C-7; highly effective proton donors. Example: Daphnetin. |

| C-4 Methylation | Moderate Increase (+) | Hyperconjugation stabilizes the radical intermediate. |

| Glycosylation | Decrease (--) | Steric hindrance and removal of free hydroxyls reduce HAT capability. |

| C-3 Electron Withdrawing | Variable (+/-) | Can increase acidity of OH groups (aiding SET) but may destabilize the radical (hindering HAT). |

Visualization: The Coumarin SAR Architecture

Figure 1: Structural determinants of antioxidant potency in coumarin derivatives.

Biological Signaling: The Nrf2/Keap1 Pathway[4]

While direct scavenging is relevant in vitro, the therapeutic value of coumarins lies in their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Mechanism:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

-

Electrophilic coumarins (e.g., Osthole, Imperatorin) modify cysteine residues on Keap1 (Cys151, Cys273).

-

This conformational change releases Nrf2, preventing ubiquitination.

-

Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates cytoprotective genes: HO-1 (Heme Oxygenase-1), NQO1, and GCLC.

Visualization: Nrf2 Activation Pathway[4][5][6]

Figure 2: Mechanism of Nrf2 pathway activation by coumarin derivatives.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are standardized for coumarin evaluation.

DPPH Radical Scavenging Assay (Standardized)

Validates direct HAT/SET capability.

-

Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of

. Keep in amber bottles (light sensitive). -

Sample: Prepare coumarin derivatives in methanol (range:

). -

Reaction: Mix

of sample with -

Controls:

-

Incubation: 30 minutes in the dark at room temperature (

). -

Measurement: Read Absorbance (

) at 517 nm . -

Calculation:

Cellular ROS Assay (DCFH-DA)

Validates intracellular efficacy and membrane permeability.

-

Cell Line: Use HUVEC or HepG2 cells seeded at

cells/well. -

Treatment: Pre-treat cells with coumarin derivatives (

) for 24 hours. -

Stress Induction: Wash cells, then expose to

( -

Probe Loading: Add

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate for 30 mins at -

Quantification: Measure Fluorescence Intensity (Excitation: 485 nm / Emission: 535 nm).

Visualization: Screening Workflow

Figure 3: Integrated workflow for the discovery of coumarin-based antioxidant drugs.

References

-

Filipsky, T. et al. (2015). Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes.[2][3][8] Current Topics in Medicinal Chemistry.

-

Hassanein, E. et al. (2020). Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. Oxidative Medicine and Cellular Longevity.

-

Bubols, G. B. et al. (2013).[9] The Antioxidant Activity of Coumarins and Flavonoids. Mini-Reviews in Medicinal Chemistry.

-

Kostova, I. et al. (2011). Coumarins as Antioxidants.[1][3][10][11][4][5][6][8][9][12][13] Current Medicinal Chemistry.

-

Al-Majedy, Y. et al. (2017).[1] Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japer.in [japer.in]

- 13. benthamscience.com [benthamscience.com]

Natural Sources & Biosynthetic Origins of 7-Hydroxy-4,8-Dimethylcoumarin Analogues

This guide provides an in-depth technical analysis of 7-hydroxy-4,8-dimethylcoumarin and its naturally occurring analogues. While 7-hydroxy-4,8-dimethylcoumarin is primarily known as a synthetic fluorophore and laser dye, its structural scaffold—the 4-methylated coumarin core —is a critical pharmacophore found in specific plant families (Apiaceae, Rutaceae) and fungal metabolites.

Executive Summary: The Synthetic-Natural Interface

7-Hydroxy-4,8-dimethylcoumarin (Molecular Formula: C₁₁H₁₀O₃) is a benzopyrone derivative often synthesized via the Pechmann condensation for use as a fluorescent probe or laser dye. However, its structural architecture mimics a specific class of natural products: alkylated umbelliferone derivatives .

In nature, the "4,8-dimethyl" substitution pattern is less common than the simple 7-hydroxy (umbelliferone) or 7-methoxy (herniarin) forms. However, this specific scaffold serves as the biosynthetic precursor and structural core for linear furanocoumarins (psoralens) and pyranocoumarins .

Key Technical Distinction:

-

Synthetic Origin: The specific molecule (7-hydroxy-4,8-dimethylcoumarin) is readily produced from 2-methylresorcinol and ethyl acetoacetate.

-

Natural Analogues: The "Bio-Analogues" are 4-methylumbelliferone (Hymecromone) and prenylated coumarins (e.g., Osthole) where the alkyl group at C8 is a prenyl chain (

) rather than a simple methyl (

Natural Sources of Structural Analogues

The search for "natural" 7-hydroxy-4,8-dimethylcoumarin leads to three distinct biological reservoirs containing its structural analogues.

A. Plant Sources (Apiaceae & Rutaceae)

These families are the primary producers of 7-hydroxycoumarin derivatives.

-

Hymecromone (7-Hydroxy-4-methylcoumarin): The closest direct analogue. Found in Dalbergia species and Hydrangea leaves. It acts as a choleretic and antispasmodic agent.

-

Psoralen Precursors: In species like Ammi majus (Bishop's weed) and Psoralea corylifolia, the biosynthesis of furanocoumarins involves prenylation at the C8 position. The 4,8-dimethyl-psoralen skeleton is a rigidified analogue of the target molecule.

-

Osthole (7-Methoxy-8-prenylcoumarin): Found in Cnidium monnieri. While it possesses a prenyl group (

) at C8 instead of a methyl group, it shares the same electronic distribution and lipophilicity profile.

B. Fungal Endophytes

Unlike plants, which primarily use the phenylpropanoid pathway, fungi utilize Polyketide Synthases (PKS) .

-

Aspergillus sp.: Certain strains produce 4-methylcoumarins via the condensation of acetyl-CoA and malonyl-CoA units, bypassing the cinnamic acid route. This pathway is the only natural route capable of directly placing a methyl group at C4 without requiring a prenyl degradation step.

C. Comparative Data: Synthetic Target vs. Natural Analogues

| Compound | Structure Features | Natural Source | Primary Application |

| 7-Hydroxy-4,8-dimethylcoumarin | 4-Me, 8-Me, 7-OH | Synthetic (Pechmann) | Laser Dye, Fluorescent Probe |

| Hymecromone | 4-Me, 7-OH | Dalbergia odorifera | Choleretic drug, Hyaluronidase inhibitor |

| Osthole | 7-OMe, 8-Prenyl | Cnidium monnieri | Anti-inflammatory, Osteogenic |

| Trioxsalen | 4,8-Dimethyl-psoralen | Psoralea corylifolia | Photochemotherapy (Vitiligo) |

Biosynthetic vs. Synthetic Pathways

Understanding the origin of the "methyl" groups is critical for researchers designing biomimetic syntheses.

The Biosynthetic Divergence

In the laboratory, the C4-methyl group comes from the acetoacetate precursor. In nature, alkyl groups at C4 or C8 are typically introduced via SAM-dependent methyltransferases (rare for C-methylation) or prenyltransferases (using DMAPP).

Visualization: Pathway Comparison

The following diagram contrasts the laboratory synthesis (Pechmann) with the natural biosynthesis (Phenylpropanoid/Mevalonate), highlighting why the "4,8-dimethyl" pattern is rare in nature but easy to synthesize.

Figure 1: Comparative pathways showing the synthetic accessibility of the 4,8-dimethyl scaffold versus the enzymatic complexity of generating natural C8-alkylated analogues.

Experimental Protocols

Protocol A: Isolation of Coumarin Analogues from Plant Matrix

Objective: Isolate 7-hydroxy/methoxy coumarin analogues (e.g., Osthole, Imperatorin) from Cnidium or Angelica seeds. Principle: Coumarins are lactones with specific solubility in chlorinated solvents and distinct fluorescence under UV light (365 nm).

-

Extraction:

-

Pulverize dried seeds (100 g) to a fine powder (mesh size 40).

-

Perform Soxhlet extraction using 500 mL of 95% Ethanol for 6 hours.

-

Concentrate the ethanolic extract under reduced pressure (Rotavap) at 45°C to yield a dark oily residue.

-

-

Liquid-Liquid Partitioning:

-

Resuspend residue in 100 mL distilled water.

-

Partition sequentially with Petroleum Ether (removes fats/waxes) followed by Chloroform (

). -

Collect the Chloroform fraction (contains coumarins). Dry over anhydrous

.

-

-

Purification (Column Chromatography):

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (90:10)

(60:40). -

Detection: Monitor fractions via TLC. Coumarins appear as blue fluorescent spots under UV (365 nm).

-

-

Crystallization:

-

Pool fractions containing the target analogue.

-

Recrystallize from hot Methanol/Water (80:20) to yield needle-like crystals.

-

Protocol B: Synthetic Production (Pechmann Condensation)

Objective: Synthesize the specific probe 7-hydroxy-4,8-dimethylcoumarin for use as a reference standard. Self-Validating Step: The product must exhibit intense blue fluorescence in alkaline solution (lactone ring opening/closing equilibrium).

-

Reactants: Mix 2-methylresorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask.

-

Catalysis: Add Amberlyst-15 (solid acid catalyst, 20% w/w) or dropwise cold conc.

(traditional method). -

Reaction: Heat to 110°C (solvent-free) or reflux in ethanol for 2 hours.

-

Work-up: Pour reaction mixture into crushed ice. The coumarin precipitates immediately as a solid.

-

Purification: Filter and recrystallize from Ethanol.

-

Yield: Typically >85%.[1]

-

Melting Point: 260–262°C.

-

Structural Characterization (NMR)

When distinguishing the synthetic 4,8-dimethyl compound from natural prenylated analogues, specific NMR signals are diagnostic.

-

C4-Methyl Group: Appears as a doublet or singlet around

2.35 - 2.40 ppm (characteristic of allylic methyl on the pyrone ring). -

C8-Methyl Group: Appears as a singlet around

2.20 - 2.30 ppm (aromatic methyl). -

C3-Proton: A diagnostic singlet at

6.10 - 6.15 ppm . -

Natural Contrast: In Osthole (natural analogue), the C8 position shows a prenyl multiplet (dimethylallyl group signals at

1.65, 1.75, 3.52, 5.22) rather than a clean methyl singlet.

References

- Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005). Chemistry of Natural Products. Springer.

-

Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents.[2][3] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46. Link

- Tyagi, B., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56.

-

Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity. BioMed Research International, 2013, 963248. Link

- Murray, R. D. H., Mendez, J., & Brown, S. A. (1982). The Natural Coumarins: Occurrence, Chemistry, and Biochemistry. John Wiley & Sons. (Authoritative text on coumarin distribution in Apiaceae).

-

Sarkanj, B., et al. (2013).[4] 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement.[5] Food Chemistry, 139(1-4), 488-495.[5] Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

HPLC analysis protocol for 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

An Application Note for the Isocratic HPLC-UV Analysis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound using isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust method for purity determination and quantification. The protocol emphasizes the scientific rationale behind each step, from mobile phase selection to system suitability criteria, ensuring both technical accuracy and practical usability. This guide is grounded in established chromatographic principles and adheres to international validation standards to ensure trustworthiness and reproducibility.

Introduction and Scientific Rationale

This compound is a substituted coumarin. The coumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Accurate and precise analytical methods are therefore essential for the characterization and quality control of such molecules during research and development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of small molecules in complex mixtures.[2][3][4] Specifically, a reverse-phase (RP) modality is chosen for this application.

Causality behind the choice of Reverse-Phase HPLC:

-

Analyte Polarity: The target molecule, based on the structures of similar compounds like 7-Hydroxy-4,8-dimethyl-2h-chromen-2-one (XLogP3: 1.8) and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (XLogP: 2.3), is moderately non-polar.[5][6] This hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase.

-

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected. This is the most common and versatile reversed-phase packing, offering a high degree of hydrophobicity that effectively interacts with and retains non-polar to moderately polar analytes.[7] The retention mechanism is primarily based on hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte.[8]

-

Mobile Phase Selection: A mixture of a polar organic solvent (acetonitrile) and an aqueous buffer is used as the mobile phase. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds. The aqueous component, slightly acidified with formic acid, serves to control the ionization state of the phenolic hydroxyl group on the coumarin ring. By maintaining a low pH (around 3.0), the hydroxyl group remains protonated (non-ionized), which prevents peak tailing and ensures consistent retention.[8]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram. This process ensures that the system is calibrated and suitable for analysis before the samples are tested, and that the data is processed correctly.

Caption: HPLC analysis workflow from preparation to reporting.

Materials and Reagents

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

-

Chemicals:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (ACS grade, ~99%).

-

-

Columns and Supplies:

-

Analytical Column: C18, 5 µm particle size, 4.6 mm x 150 mm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

-

Guard Column: C18 guard column (recommended to protect the analytical column).

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity and ease of setup.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides excellent hydrophobic retention for the moderately non-polar analyte. The dimensions offer a good balance between resolution, analysis time, and backpressure. |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (55:45, v/v) | Isocratic elution for simplicity and robustness. Acetonitrile provides good elution strength. 0.1% Formic acid ensures the analyte is in a non-ionized state for better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |

| Injection Volume | 10 µL | A small volume to prevent column overloading and peak distortion. |

| Detection Wavelength | Primary: 325 nmSecondary (for peak purity): Scan 210-400 nm | Coumarin derivatives typically exhibit strong absorbance around 320-330 nm. A DAD allows for spectral scanning to confirm peak identity and purity. If λmax is unknown, it must be determined experimentally. |

| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential impurities. |

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)

-

Measure 450 mL of HPLC-grade water into a 1 L glass media bottle.

-

Carefully add 1.0 mL of formic acid to the water.

-

Mix thoroughly.

-

Add 550 mL of HPLC-grade acetonitrile to the bottle.

-

Cap the bottle and mix well by inversion.

-

Sonicate for 10-15 minutes to degas the solution.

Standard Solution Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

Working Standard (50 µg/mL): Pipette 2.5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for system suitability and quantification.

Sample Solution Preparation

-

Accurately weigh an appropriate amount of the sample to be analyzed (e.g., 25 mg) into a 25 mL volumetric flask.

-

Add approximately 20 mL of the mobile phase and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Perform a subsequent dilution (similar to the working standard) to bring the expected concentration into the 20-80 µg/mL range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core principle of a self-validating and trustworthy protocol.[9] The SST is performed by injecting the Working Standard solution five (5) consecutive times. The calculated parameters must meet the acceptance criteria outlined in pharmacopeias such as the USP.[10][11][12]

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A higher number indicates sharper, more efficient peaks. |

| Repeatability (RSD%) | RSD ≤ 2.0% | The Relative Standard Deviation of the peak areas from the five replicate injections. Ensures the precision of the injection and detection systems. |

Data Analysis and Quantification

The concentration of this compound in the sample is determined using the external standard method. The calculation is based on the direct comparison of the peak area of the analyte in the sample to the peak area of the reference standard.

Formula for Quantification:

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard

Formula for Purity (%):

% Purity = (Areaanalyte / Areatotal) * 100

Where:

-

Areasample is the peak area of the analyte in the sample chromatogram.

-

Areastandard is the average peak area from the system suitability injections.

-

Concentrationstandard is the concentration of the Working Standard (e.g., 50 µg/mL).

-

Areaanalyte is the peak area of this compound.

-

Areatotal is the sum of the areas of all peaks in the chromatogram.

Method Validation Considerations

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] The validation should assess the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-6 concentrations.

-

Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2°C in column temperature).

Caption: Core parameters for analytical method validation per ICH Q2.

References

-

AA Blocks. 7-Hydroxy-4,8-dimethyl-2h-chromen-2-one.[Link]

-

Dwyer, C. J., & Ch-Getz, J. (2013). Reverse-phase HPLC analysis and purification of small molecules. In Methods in molecular biology (Clifton, N.J.) (Vol. 1061, pp. 239–245). [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

-

International Conference on Harmonisation (ICH). Quality Guidelines.[Link]

-

Mechi, L., et al. (2011). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3129. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development.[Link]

-

PubChem. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.[Link]

-

ResearchGate. (PDF) Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography.[Link]

-

United States Pharmacopeia (USP). <621> Chromatography.[Link]

-

Waters. System suitability Requirements for a USP HPLC Method.[Link]

Sources

- 1. Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. aablocks.com [aablocks.com]

- 6. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 11. usp.org [usp.org]

- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 13. fda.gov [fda.gov]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

purification techniques for synthetic coumarin derivatives

From Pechmann Condensates to Pharma-Grade Scaffolds

Abstract

Synthetic coumarin derivatives (benzopyrones) are critical scaffolds in anticoagulant drugs (e.g., Warfarin), fluorescent probes, and anticancer therapeutics.[1] However, the classical Pechmann condensation and Knoevenagel reactions often yield complex mixtures containing unreacted phenols, structural isomers (e.g., 7- vs. 5-substituted), and oligomeric side products. This guide provides a hierarchical purification strategy, moving from bulk crystallization to high-resolution chromatography, ensuring >98% purity for biological assays.

Part 1: The Chemistry of Contamination

Before selecting a method, one must understand the impurities inherent to coumarin synthesis.

| Impurity Type | Source | Physicochemical Challenge | Removal Strategy |

| Unreacted Phenols | Excess starting material (Resorcinol, Phenol) | High polarity, oxidizes to colored quinones. | Alkaline wash (early) or Flash Chromatography. |

| Regioisomers | Pechmann condensation ambiguity (e.g., 5-hydroxy vs 7-hydroxy) | Identical MW, very similar | Gradient Flash Chromatography or Prep-HPLC. |

| Oligomers | Acid-catalyzed polymerization | Low solubility, "gummy" texture. | Recrystallization (hot filtration). |

| Acid Catalyst | pH interference in bio-assays. | Aqueous workup / Neutralization. |

Part 2: Primary Purification – Recrystallization Strategies

The "Workhorse" Method for Bulk Purity

Recrystallization is the most scalable method for removing oligomers and unreacted starting materials. However, coumarins are notorious for "oiling out" (separating as a liquid rather than a crystal) due to their low melting points and semi-polar nature.

Protocol A: The Aqueous-Ethanol System

Best for: 7-hydroxy-4-methylcoumarin and simple derivatives.

Mechanism: Water acts as the anti-solvent, drastically reducing coumarin solubility as temperature drops, while polar phenolic impurities remain in the aqueous mother liquor.

-

Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimum boiling 95% Ethanol until dissolved.

-

Expert Tip: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite to remove oxidized polymeric impurities.

-

-

Supersaturation: Remove from heat. Slowly add hot Distilled Water dropwise until persistent turbidity (cloudiness) appears.

-

Ratio Target: Typically reaches a 33–40% aqueous ethanol concentration.

-

-

Re-solubilization: Add just enough hot ethanol to clear the turbidity.

-

Crystallization: Allow to cool slowly to room temperature on a cork ring (insulation prevents shock-cooling). Then move to

overnight. -

Isolation: Filter under vacuum. Wash with ice-cold 30% aq. ethanol.[2][3][4][5]

Protocol B: The "Oiling Out" Rescue (Acetonitrile/Ether)

Best for: Lipophilic coumarins or those that form oils in aqueous systems.

-

Dissolve crude oil/solid in minimum hot Acetonitrile (ACN) .

-

Allow to cool to room temperature.

-

If no crystals form, add Diethyl Ether (vapor diffusion method) or slowly add Hexane until cloudy.

-

Critical Step: If oil droplets form, reheat to dissolve, then add a "seed crystal" of pure product (if available) or scratch the glass surface to induce nucleation.

Visualization: Recrystallization Decision Tree

Caption: Logic flow for optimizing recrystallization and mitigating "oiling out" phenomena.

Part 3: High-Resolution Separation – Flash Chromatography

For Isomer Separation and Difficult Substrates

When recrystallization fails to separate regioisomers (e.g., 7-hydroxy vs. 5-hydroxy coumarins), Flash Column Chromatography is required.

The "Acidic Modifier" Necessity

Coumarins with phenolic hydroxyl groups (e.g., Umbelliferone) are slightly acidic (

-

Solution: Add 0.1% Acetic Acid or Formic Acid to the mobile phase. This suppresses ionization, keeping the coumarin in its neutral, less sticky form.

Protocol C: Gradient Elution (Silica Gel)

-

Stationary Phase: Silica Gel 60 (

). -

Mobile Phase A: Dichloromethane (DCM) + 0.1% Acetic Acid.

-

Mobile Phase B: Ethyl Acetate (EtOAc) + 0.1% Acetic Acid.

Step-by-Step:

-

TLC Optimization: Run TLC in 100% DCM. If

, add EtOAc. Target an -

Column Packing: Slurry pack silica in 100% DCM.

-

Loading: Dry load! Dissolve crude in minimal acetone, mix with silica (1:2 ratio), and evaporate to a dry powder. Pour this powder on top of the column. Liquid loading often leads to band broadening for coumarins.

-

Elution Gradient:

-

0–5 mins: 100% DCM (Elutes non-polar impurities).

-

5–20 mins: 0%

20% EtOAc (Linear gradient). -

20–30 mins: Hold at 20% EtOAc (Typical elution window for substituted coumarins).

-

30+ mins: Flush with 100% EtOAc (Removes polar phenols).

-

Part 4: Emerging Green Technology – Centrifugal Partition Chromatography (CPC)

For Scale-Up without Silica Loss [6]

CPC is a liquid-liquid chromatography technique with no solid support.[6]

-

Why use it? Eliminates irreversible adsorption of coumarins onto silica. High loading capacity (grams per run).

-

Mechanism: Separation based on partition coefficient (

) between two immiscible liquid phases held in a spinning rotor.[6][7]

Protocol D: The HEMWat System

-

Solvent System: Hexane / Ethyl Acetate / Methanol / Water (HEMWat).

-

Ratio: Start with 10:8:10:9 (v/v).

-

Preparation: Mix solvents in a separatory funnel. Allow to equilibrate. Split into Upper Phase (Organic) and Lower Phase (Aqueous) .

-

Mode Selection:

-

Ascending Mode: Fill rotor with Lower Phase (Stationary). Pump Upper Phase (Mobile).

-

Reasoning: Coumarins are moderately polar but prefer the organic phase in this mix.

-

-

Operation:

-

Fill rotor with Lower Phase at 500 rpm.

-

Increase speed to 1600 rpm.

-

Pump Mobile Phase (Upper) at 3–5 mL/min.

-

Inject sample dissolved in 50:50 mix of both phases.

-

-

Detection: Monitor UV at 254 nm or 320 nm (coumarin characteristic absorption).

Part 5: Quality Control & Validation

Before releasing the compound for biological testing, validate purity using HPLC-PDA .

Analytical HPLC Conditions

-

Column: C18 Reverse Phase (

). -

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Pass Criteria:

Visualization: Complete Purification Workflow

Caption: Integrated workflow from synthesis to final QC, selecting methods based on scale and impurity profile.

References

-

Sithambaresan, M., & Prahadeesh, N. (2019).[11] Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Research Review International Journal of Multidisciplinary.

-

Skalicka-Woźniak, K., et al. (2016). Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography. Journal of Chromatographic Science.

-

BenchChem Application Notes. (2025). Experimental Protocol for Pechmann Condensation of Coumarins.

-

Interchim Application Note. Purification of Coumarin using Flash Chromatography (PF-15SIHP-F0025).

-

Kromaton. Centrifugal Partition Chromatography Technology & Applications.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. » Technologies [kromaton.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tautobiotech.com [tautobiotech.com]

- 10. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. old.rrjournals.com [old.rrjournals.com]

Application Note: Advanced Mass Spectrometry Methods for the Identification and Characterization of Coumarins

Abstract

Coumarins are a diverse class of benzopyrone secondary metabolites widely distributed in the plant kingdom, with significant applications in the pharmaceutical, food, and cosmetic industries.[1] Their structural diversity presents a considerable analytical challenge, necessitating powerful and selective identification techniques. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of modern mass spectrometry (MS) methods for the robust identification and characterization of coumarins. We delve into the causality behind methodological choices, from sample preparation to advanced detection strategies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols, data interpretation guidance, and workflow visualizations are provided to ensure scientific integrity and experimental success.

Introduction: The Analytical Imperative for Coumarin Identification

Coumarins and their derivatives (e.g., furanocoumarins, pyranocoumarins) exhibit a wide spectrum of biological activities, ranging from anticoagulant and anti-inflammatory to phototoxic and hepatotoxic effects.[2][3] This dual nature makes their precise identification and quantification critical for drug discovery, food safety, and quality control of herbal products.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation, has become the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[4][5][6]

This guide is structured to provide both foundational knowledge and actionable protocols, explaining not just how to perform the analysis but why specific techniques and parameters are chosen for optimal results in coumarin characterization.

Foundational MS Principles for Coumarin Analysis

The successful identification of coumarins relies on three core MS stages: ionization, mass analysis, and detection. The choice of technique is dictated by the physicochemical properties of the target coumarins and the complexity of the sample matrix.

-

Ionization: The process of converting neutral coumarin molecules into gas-phase ions. The choice of ionization source is paramount.

-

Electrospray Ionization (ESI): Ideal for polar and thermally labile coumarins. It typically produces protonated molecules [M+H]+, which are stable precursor ions for subsequent fragmentation analysis (MS/MS).[4][5][6][7]

-

Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile coumarins that may not ionize efficiently by ESI.[3][4]

-

Electron Ionization (EI): Primarily used in GC-MS. This high-energy technique causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum for a given compound.[8][9]

-

-

Mass Analysis: The separation of ions based on their mass-to-charge ratio (m/z).

-

Quadrupole (Q): A common mass filter, excellent for quantitative analysis in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[3][5]

-

Time-of-Flight (TOF) & Orbitrap: High-resolution mass spectrometry (HRMS) analyzers that provide highly accurate mass measurements.[8][9] This capability is crucial for determining the elemental composition of unknown coumarins and distinguishing between isobaric interferences—compounds with the same nominal mass but different chemical formulas.[8][9]

-

Key Mass Spectrometry Workflows for Coumarin Identification

The two dominant workflows for coumarin analysis are GC-MS and LC-MS. The choice between them depends on the volatility and thermal stability of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile coumarins.[10][11]

-

Principle of Causality: GC separates compounds based on their boiling points and interaction with a stationary phase. This makes it highly effective for simple, non-polar coumarins. The subsequent EI fragmentation provides rich structural information and allows for library matching against established databases like NIST.[8]

-

Advantages: Excellent chromatographic resolution, high reproducibility, and access to extensive spectral libraries for confident identification.

-

Limitations: Requires analytes to be thermally stable and volatile. Many complex or polar coumarins require chemical derivatization to increase their volatility, adding a step to sample preparation and a potential source of variability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most versatile and widely used technique for coumarin analysis, capable of handling a vast range of polarities and molecular weights without derivatization.[4][6][12]

-

Principle of Causality: Reversed-phase HPLC separates coumarins based on their hydrophobicity. Coupling this with "soft" ionization techniques like ESI or APCI allows for the detection of an intact molecular ion, which is essential for determining the molecular weight and for use as a precursor in tandem MS.

-

Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for both structural confirmation and sensitive quantification.[3][5][13] By selecting the molecular ion (precursor) in the first mass spectrometer (Q1), fragmenting it in a collision cell (q2), and analyzing the resulting fragment ions (products) in the second mass spectrometer (Q3), MS/MS provides exceptional specificity.[4] This process, particularly in MRM mode, virtually eliminates matrix interference, enabling ultra-sensitive quantification.[5][14]

Workflow Visualization

Caption: Characteristic fragmentation pathway of the coumarin core structure.

Quantitative Data Example

The table below provides experimentally determined MRM transitions for common coumarins, which can be used as a starting point for method development.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Use |

| Coumarin | 147.1 | 91.1 | 25 | Quantifier [5] |

| 147.1 | 103.1 | 20 | Qualifier [5] | |

| Umbelliferone | 163.1 | 107.1 | 30 | Quantifier |

| 163.1 | 135.1 | 20 | Qualifier | |

| Psoralen | 187.1 | 131.1 | 35 | Quantifier |

| 187.1 | 159.1 | 25 | Qualifier | |

| Scopoletin | 193.1 | 178.0 | 15 | Quantifier |

| 193.1 | 135.0 | 25 | Qualifier |

Conclusion

Mass spectrometry, particularly LC-MS/MS, offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for the analysis of coumarins. By understanding the principles of ionization and fragmentation, and by implementing robust, validated protocols for sample preparation and analysis, researchers can confidently identify and quantify these important compounds in complex matrices. The use of high-resolution mass spectrometry further enhances this capability, enabling the unambiguous identification of novel or unexpected coumarin derivatives. The methods and protocols detailed in this guide provide a solid foundation for any laboratory engaged in the research, development, or quality control of products containing coumarins.

References

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

-

Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available from: [Link]

-

Guan, Y., et al. (2017). Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry. Journal of AOAC International, 100(5), 1559-1564. Available from: [Link]

-

Boufades, H., et al. (2010). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 11(10), 3939-3950. Available from: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. ResearchGate. Available from: [Link]

-

Wang, R., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. Available from: [Link]

-

Zhao, Y., et al. (2009). Determination of Coumarin in Teas by GC/MS. Journal of Chinese Mass Spectrometry Society, 30(Suppl), 214-215. Available from: [Link]

-

Agilent Technologies. (n.d.). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Agilent Technologies Community. Available from: [Link]

-

Russo, M., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Applied Sciences, 14(16), 6888. Available from: [Link]

-

Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 154. Available from: [Link]

-

ResearchGate. (n.d.). Data obtained for analysis of sesquiterpene coumarin compounds by GC/MS. ResearchGate. Available from: [Link]

-

Zhou, W., et al. (2017). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 22(9), 1435. Available from: [Link]

-

FSSAI. (n.d.). Method for estimation of Coumarin content in Cinnamon. Food Safety and Standards Authority of India. Available from: [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available from: [Link]

-

Wu, W., & Lisko, J. (2024). Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS. LCGC International, 37(3). Available from: [Link]

-

Lončar, M., et al. (2020). Coumarins in Food and Methods of Their Determination. Foods, 9(5), 645. Available from: [Link]

-

Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Semantic Scholar. Available from: [Link]

-

Chao, L. S. (1993). Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International, 76(5), 983-986. Available from: [Link]

-

Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PubMed. Available from: [Link]

-

Kuster, R. M. (2014). Can anyone suggest the best method for total coumarin assay using spectrophotometry? ResearchGate. Available from: [Link]

-

Al-Majedy, Y. K., et al. (2017). Determination of coumarin in methanol extract of cinnamon (Cinnamomum cassia Blume) using reversed-phase high-performance liquid chromatography. Journal of Pharmacognosy and Phytochemistry, 6(4), 726-730. Available from: [Link]

-

Zhou, W., et al. (2017). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

- 1. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices - American Chemical Society [acs.digitellinc.com]

- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

- 9. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 10. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

High-Precision Analysis of Coumarin Derivatives in Biological Matrices: A Comprehensive Protocol Guide

Executive Summary

The accurate quantification of coumarin (1,2-benzopyrone) and its derivatives (e.g., warfarin, 7-hydroxycoumarin) in biological matrices is critical for pharmacokinetic profiling, toxicity assessment, and therapeutic drug monitoring. This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the coumarin scaffold—most notably the pH-dependent stability of the lactone ring and the severe matrix effects common in plasma and urine.

This document details two validated workflows:

-

LC-MS/MS (Triple Quadrupole): The gold standard for high-sensitivity quantitation of multiple derivatives simultaneously.

-

HPLC-FLD (Fluorescence Detection): A cost-effective, high-selectivity method optimized for hydroxylated metabolites (e.g., 7-hydroxycoumarin).

Critical Mechanistic Insight: Lactone Ring Stability

Before beginning any extraction, researchers must understand the lability of the coumarin lactone ring. In basic media (pH > 8), the lactone ring hydrolyzes to form the cis-coumarinic acid salt (non-fluorescent, different retention time). This reaction is reversible upon acidification.

Crucial Protocol Rule: All biological samples and extraction solvents must be maintained at pH < 7.0 (optimally pH 4.0–5.0) to ensure the analyte remains in the closed-ring lactone form.

Sample Preparation Strategy

Direct protein precipitation (PP) is often insufficient for trace analysis of coumarins due to significant ion suppression in MS. Liquid-Liquid Extraction (LLE) using ethyl acetate is the recommended "Green Chemistry" approach, offering a balance of high recovery and matrix cleanup.[1]

Decision Matrix: Choosing Your Prep Method

Figure 2: Sample preparation decision tree based on sensitivity needs and matrix complexity.

Protocol: Green Liquid-Liquid Extraction (LLE)

Reagents: Ethyl Acetate (HPLC Grade), 0.1% Formic Acid in Water. Internal Standard (IS): Warfarin-d5 or 7-Hydroxycoumarin-d5 (100 ng/mL in MeOH).

-

Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard solution. Vortex for 10 sec.

-

Acidify: Add 10 µL of 1.0 M Formic Acid (to ensure lactone stability).

-

Extract: Add 500 µL of Ethyl Acetate .

-

Agitate: Vortex vigorously for 2 minutes or shake for 10 minutes.

-

Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Concentrate: Transfer 400 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vial.

Analytical Method A: LC-MS/MS (Targeted Quantitation)

This workflow is designed for the simultaneous quantitation of Coumarin, 7-Hydroxycoumarin (7-OHC), and Warfarin.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters

-

Polarity: Positive for Coumarin; Negative for Warfarin and 7-OHC (Phenolic protons ionize better in Neg mode). Note: Modern MS can switch polarities rapidly, or run separate injections.

Table 1: Optimized MRM Transitions

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Coumarin | ESI+ | 147.1 [M+H]+ | 103.1 | 30 | 25 |

| 7-Hydroxycoumarin | ESI- | 161.0 [M-H]- | 133.0 | 35 | 20 |

| Warfarin | ESI- | 307.1 [M-H]- | 161.0 | 40 | 18 |

| Warfarin-d5 (IS) | ESI- | 312.1 [M-H]- | 161.0 | 40 | 18 |

Analytical Method B: HPLC-FLD (Metabolite Profiling)

For laboratories without MS/MS, or for specific analysis of hydroxylated metabolites (which are naturally fluorescent), HPLC-FLD is highly sensitive and selective.

Chromatographic Conditions

-

Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution.

-

Water (adjusted to pH 3.0 with Acetic Acid) : Acetonitrile (70:30 v/v).

-

Why pH 3.0? Suppresses ionization of phenolic groups, sharpening peaks and maintaining the lactone ring.

-

-

Flow Rate: 1.0 mL/min.

Detection Parameters

Coumarin itself has weak fluorescence. Its metabolite, 7-Hydroxycoumarin (Umbelliferone), is intensely fluorescent.

Table 2: Fluorescence Settings

| Analyte | Excitation (nm) | Emission (nm) | LOD (ng/mL) |

| 7-Hydroxycoumarin | 325 | 455 | 0.5 |

| Scopoletin | 345 | 460 | 1.0 |

| Coumarin | 274 | UV Detection (274 nm) | 50.0 (UV) |

Method Validation & Performance

Validation should follow FDA/EMA Bioanalytical Method Validation guidelines.

Table 3: Typical Validation Metrics (LC-MS/MS)

| Parameter | Acceptance Criteria | Typical Performance (Coumarins) |

| Linearity (R²) | > 0.99 | 0.995 - 0.999 |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 8.5% |

| Precision (% CV) | < 15% (< 20% at LLOQ) | < 6.2% |

| Recovery (LLE) | Consistent across range | 85 - 95% (Ethyl Acetate) |

| Matrix Effect | 85-115% | 90 - 105% (with IS correction) |

Calculating Matrix Effect (ME)

-

ME < 100%: Ion Suppression (Common in ESI).

-

ME > 100%: Ion Enhancement.

Troubleshooting: The Application Scientist's Notebook

-

Drifting Retention Times:

-

Cause: pH fluctuation in the mobile phase.

-

Fix: Use buffered mobile phases (Ammonium Formate/Acetate) rather than just adding acid to water.

-

-

Peak Tailing for Warfarin:

-

Cause: Interaction of the acidic enol group with active sites on the column.

-

Fix: Increase buffer concentration to 10-20 mM or use an "end-capped" column technology.

-

-

Low Sensitivity for Parent Coumarin:

-

Cause: Coumarin does not ionize well in ESI negative mode.

-

Fix: Ensure your method switches to Positive mode for Coumarin, or use APCI (Atmospheric Pressure Chemical Ionization) if available, which is better for neutral lactones.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

-

Zuo, Z., et al. (2010). "Simultaneous measurement of S-warfarin, R-warfarin, S-7-hydroxywarfarin and R-7-hydroxywarfarin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

-

López-Castillo, N., et al. (2013).[5] "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Advances in Chemical Engineering and Science. Link

-

Tine, Y., et al. (2017). "A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides Extracts." Molecules. Link

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]